4-(Pyridin-2-yl)morpholine-2-carboxylic acid is a heterocyclic compound characterized by the presence of a pyridine ring and a morpholine ring, with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules. The compound is identified by the CAS number 1316223-05-8 and has garnered attention for its unique structural features that allow for diverse applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
4-(Pyridin-2-yl)morpholine-2-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified as an aromatic compound due to the presence of the pyridine ring, which contributes to its chemical reactivity and interaction with biological systems.
The synthesis of 4-(Pyridin-2-yl)morpholine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with appropriate amines under controlled conditions. The formation of the morpholine ring can be achieved through nucleophilic substitution reactions involving halogenated pyridine derivatives and morpholine.
The molecular structure of 4-(Pyridin-2-yl)morpholine-2-carboxylic acid consists of a pyridine ring attached to a morpholine ring, with a carboxylic acid group positioned at the 2-position of the morpholine. This arrangement allows for specific interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Key structural data includes:
The compound exhibits polar characteristics due to the presence of the carboxylic acid group, influencing its solubility and reactivity in biological systems.
4-(Pyridin-2-yl)morpholine-2-carboxylic acid can undergo various chemical reactions:
Common reagents and conditions include:
The major products formed depend on specific reagents used and reaction conditions applied.
The mechanism of action for 4-(Pyridin-2-yl)morpholine-2-carboxylic acid primarily involves its interaction with tubulin, specifically binding to the colchicine-binding site located between the α and β subunits of the αβ-tubulin dimer. This binding disrupts microtubule dynamics, inhibiting polymerization and leading to mitotic arrest and cell death across multiple cell lines.
Pharmacokinetics indicate that the molecular weight (approximately 204 g/mol) and carboxylic acid group suggest reasonable bioavailability. The compound's action results in significant cellular effects by inducing cell cycle arrest in the G2/M phase.
4-(Pyridin-2-yl)morpholine-2-carboxylic acid is a solid at room temperature, with solubility influenced by its polar functional groups. The melting point, boiling point, and specific solubility data are essential for practical applications but are not explicitly detailed in available literature.
The compound exhibits typical characteristics associated with carboxylic acids, including acidity and reactivity towards nucleophiles. Its stability under various conditions makes it suitable for diverse synthetic applications.
4-(Pyridin-2-yl)morpholine-2-carboxylic acid has several notable applications:
The construction of 4-(pyridin-2-yl)morpholine-2-carboxylic acid relies on convergent strategies pairing functionalized pyridine and morpholine precursors. A predominant approach involves nucleophilic aromatic substitution (SNAr) between 2-halopyridines (particularly 2-chloropyridine or 2-fluoropyridine) and morpholine derivatives. Key intermediates like cis-4-Boc-morpholine-2-carboxylic acid enable selective N-functionalization followed by deprotection and carboxylation. Alternatively, pre-formed 4-(pyridin-2-yl)morpholine (CAS 24255-25-2) serves as a pivotal intermediate for late-stage C-2 functionalization [3]. This scaffold undergoes directed ortho-lithiation at the morpholine ring’s α-position using n-BuLi at –78°C, followed by quenching with solid CO₂ to install the carboxylic acid moiety. Protecting group strategies are critical: the Boc group on nitrogen prevents over-lithiation, while tert-butyl esters shield carboxylic acids during coupling [3] [7].
Table 1: Key Intermediates for Multi-Step Synthesis
Intermediate | Role | Key Reaction |
---|---|---|
4-(Pyridin-2-yl)morpholine | Core scaffold | SNAr with halopyridines |
cis-4-Boc-morpholine-2-carboxylate | Carboxylic acid precursor | Lithiation/CO₂ quenching |
2-Bromo-4-(morpholin-4-yl)pyridine | Functionalization handle | Suzuki coupling or halogenation |
Decarboxylative pathways offer atom-economical access to the target compound’s hybrid architecture. Inspired by doubly decarboxylative Michael additions [1], pyridylacetic acid derivatives undergo base-catalyzed condensation with electrophilic carbonyl partners. Though not directly reported for this molecule, analogous reactions exploit the in situ decarboxylation of α-amino acid derivatives (e.g., morpholine-2-carboxylic acid) to generate nucleophilic enolates. These species attack electrophilic pyridine carbonyls (e.g., 2-pyridinecarboxaldehyde), followed by oxidation to install the carboxylic acid. Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") provides indirect routes: triazole formation between 2-ethynylpyridine and azido-morpholine carboxylates yields triazole-linked precursors, which undergo ring rearrangement under thermal conditions [9].
Palladium and copper catalysts dominate the C–N bond formation between pyridine and morpholine rings. Buchwald-Hartwig amination of 2-bromopyridine with N-protected morpholine-2-carboxylates employs Pd₂(dba)₃/XantPhos at 80–100°C, achieving >85% yield with minimal ester hydrolysis [3]. For direct ring construction, copper(I)-mediated cyclization of diethanolamine derivatives with 2-cyanopyridine yields morpholine-2-carboxylic acids via reductive amination and subsequent ring closure. Catalyst selection is pivotal: Pd systems tolerate aryl halides but require inert atmospheres, while CuI/1,10-phenanthroline operates under air but necessitates higher temperatures (120°C) [7].
Solvent polarity and Brønsted base strength critically impact yields in decarboxylative steps analogous to this compound’s synthesis. THF and acetonitrile outperform toluene or DCM due to enhanced carboxylate solubility, facilitating deprotonation. N-Methylmorpholine (NMM) proves optimal for Michael-type additions, achieving 70–98% yields in model reactions between pyridylacetic acid and chromone carboxylates, whereas DABCO or DMAP give inferior results (<77%) [1] [9]. Equivalence matters: a 1.7-fold excess of NMM relative to acid hydrochloride ensures complete neutralization and enolate formation. Temperature control (<40°C) suppresses decarboxylative side reactions.
Table 2: Solvent/Base Optimization for Model Decarboxylative Reactions
Solvent | Base (equiv.) | Temperature | Yield (%) | Side Products |
---|---|---|---|---|
THF | NMM (1.7) | 25°C | 98 | <5% decarboxylated chromone |
MeCN | NMM (1.7) | 40°C | 75 | 15% pyridylacetic acid decarboxylation |
Toluene | NMM (1.7) | 25°C | 19 | >60% starting material |
DCM | DABCO (1.2) | 25°C | 54 | 30% N-alkylated byproduct |
Scaling synthesis poses three key challenges:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1